Tetrakis(diethylamino)zirconium

Description

Properties

CAS No. |

13801-49-5 |

|---|---|

Molecular Formula |

C16H40N4Zr |

Molecular Weight |

379.74 g/mol |

IUPAC Name |

diethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

GOVWJRDDHRBJRW-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

N-Ethylethanamine Zirconium(4+) Salt (4:1); Diethylamine Zirconium(4+) Salt; N-Ethylethanamine Zirconium(4+) Salt; Tetrakis(diethylamino)-Zirconium; Tetrakis(diethylamido)zirconium; Tetrakis(diethylaminato)zirconium; Tetrakis(diethylamino)zirconium; |

Origin of Product |

United States |

Foundational & Exploratory

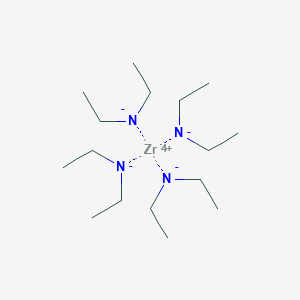

Tetrakis(diethylamino)zirconium chemical structure and bonding

Executive Summary

Tetrakis(diethylamino)zirconium (TDEAZ) , with the chemical formula

For researchers and scientists, understanding TDEAZ requires looking beyond its stoichiometry to its steric architecture and decomposition kinetics . This guide deconstructs the molecule’s bonding environment, providing a mechanistic view of its reactivity—essential for optimizing deposition processes or exploring novel organozirconium catalysis in broader chemical synthesis contexts.

Molecular Architecture & Bonding

The efficacy of TDEAZ as a precursor is dictated by the electronic and steric nature of the Zirconium-Nitrogen (

Coordination Geometry

Zirconium (IV) is a

-

Steric Bulk: The ethyl groups provide a "kinetic shield," inhibiting nucleophilic attack at the metal center under ambient conditions, though the molecule remains highly sensitive to moisture.

-

Bonding: The

bond possesses partial double-bond character due to

Electronic Configuration

-

Oxidation State: Zr(+4)[3]

-

Valence Electron Count: 8 valence electrons (4 from Zr + 4 from ligands), making it highly electron-deficient (16-electron species if considered strictly

-bonded, but -

Lewis Acidity: The metal center is a hard Lewis acid, explaining its extreme avidity for hard bases like water (oxygen donors).

Physicochemical Data Profile

| Property | Value | Context |

| Formula | Monomeric unit | |

| Molar Mass | 379.74 g/mol | High mass affects vapor transport |

| Appearance | Yellow/Orange Liquid | Liquid phase aids precursor delivery |

| Boiling Point | ~128 °C @ 0.05 mmHg | Requires vacuum for transport |

| Density | 1.026 g/mL | @ 25 °C |

| Viscosity | Moderate | Suitable for bubbler systems |

| Stability | Air/Moisture Sensitive | Hydrolyzes instantly to |

Synthesis & Purification Protocols

Expertise Note: The synthesis of TDEAZ must be conducted under a rigorous inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques. The primary route involves a salt metathesis reaction.

Reaction Mechanism

Step-by-Step Protocol

-

Reagent Prep: Suspend anhydrous

in dry hexane at -78 °C. -

Addition: Slowly add 4 equivalents of Lithium Diethylamide (

) solution. The reaction is exothermic; temperature control is critical to prevent premature decomposition. -

Warming: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. The solution will turn yellow/orange, and white

precipitate will form. -

Filtration: Filter the mixture through a celite pad (under inert gas) to remove

. -

Purification: Remove solvent under vacuum. Distill the resulting crude oil under high vacuum (

Torr) at 110–130 °C.-

Causality: Distillation is preferred over crystallization because the ethyl groups prevent efficient packing, making the compound a liquid at RT.

-

Reactivity & Decomposition Mechanisms

Understanding how TDEAZ breaks down is vital for controlling film quality (in ALD) or avoiding side reactions (in synthesis).

Beta-Hydrogen Elimination (Thermal Decomposition)

The primary thermal decomposition pathway for alkylamido complexes is

Mechanism:

-

A

-hydrogen on an ethyl group interacts with the electron-deficient Zr center (agostic interaction). -

Transfer of the hydride to Zr, cleaving the

bond. -

Release of N-ethyl-ethylideneimine and formation of a transient Zr-Hydride species.

Visualization: Beta-Hydride Elimination Pathway

The following diagram illustrates the transition from the stable precursor to the decomposition products.

Figure 1: Thermal decomposition pathway of TDEAZ via Beta-Hydrogen Elimination, leading to imine formation and potential film contamination.

Hydrolysis Sensitivity

TDEAZ reacts violently with water. This reaction is utilized in ALD to form oxides but poses a handling hazard.

-

Protocol Note: All delivery lines must be purged to < 1 ppm moisture. Any leak results in immediate formation of white

dust, clogging valves.

Application Logic: ALD/CVD Precursor Selection

Why choose TDEAZ over other precursors like

-

Liquid State: Unlike

(solid), TDEAZ is a liquid, allowing for consistent vapor delivery via bubblers without the risk of particle transport or sublimation inconsistencies. -

Halogen-Free: Avoids corrosive HCl byproducts associated with chloride precursors, protecting sensitive underlying metal layers in semiconductor stacks.

-

Steric Optimization:

-

vs. TDMAZ: TDEAZ is more thermally stable than the dimethylamino analogue due to increased steric bulk, but this also lowers its reactivity slightly, allowing for better self-limiting behavior in ALD.

-

Precursor Delivery Workflow

The following diagram outlines the standard delivery logic for a self-validating ALD process.

Figure 2: Logic flow for TDEAZ delivery in Atomic Layer Deposition, emphasizing the separation of half-reactions.

References

-

Vikulova, E. S., et al. (2025).[4][5] Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes. Russian Chemical Bulletin.

-

Yong, K., et al. (2002). Thermal Decomposition and Desorption Study of Tetrakis(diethylamido)zirconium (TDEAZr) on Si(100). AVS Science & Technology.

-

Hausmann, D. M., et al. (2002). Atomic Layer Deposition of Hafnium and Zirconium Oxides. Chemistry of Materials.

-

National Institutes of Health (NIH) PubChem. Tetrakis(diethylamino)zirconium Compound Summary.

-

Sigma-Aldrich (Merck). Tetrakis(diethylamino)zirconium Product Specification.

Sources

- 1. AVS 49th International Symposium, Paper EL+SS+SC-WeA6 [www2.avs.org]

- 2. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer - Wolfa [wolfabio.com]

- 3. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100) [ideas.repec.org]

- 4. Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes | Sciact - научная деятельность [sinorg.niic.nsc.ru]

- 5. researchgate.net [researchgate.net]

Vapor pressure and volatility of Tetrakis(diethylamino)zirconium precursor

An In-depth Technical Guide to the Vapor Pressure and Volatility of Tetrakis(diethylamino)zirconium (TDEAZ)

Authored by: A Senior Application Scientist

Abstract

Tetrakis(diethylamino)zirconium (Zr(NEt₂)₄ or TDEAZ) has emerged as a critical organometallic precursor for the deposition of high-quality zirconium-based thin films, such as ZrO₂ and ZrN, via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its volatility and thermal stability. A precise understanding and control of the precursor's vapor pressure are paramount for achieving reproducible, uniform, and conformal film growth. This guide provides a comprehensive technical overview of the vapor pressure and volatility of TDEAZ, outlines field-proven methodologies for their characterization, and discusses the practical implications for materials deposition processes.

Introduction: The Role of TDEAZ in Advanced Material Deposition

TDEAZ is a liquid organometallic compound valued for its role as a zirconium source in semiconductor manufacturing and other advanced material applications.[2] Its molecular structure, featuring a central zirconium atom bonded to four diethylamino ligands, imparts favorable characteristics for vapor-phase deposition techniques. The primary advantage of precursors like TDEAZ lies in their ability to be volatilized and transported in a controlled manner into a reaction chamber. For processes like ALD, which rely on self-limiting surface reactions, a stable and reproducible precursor flux is not just beneficial—it is a prerequisite for achieving atomic-level thickness control.[3]

The volatility of a precursor, quantified by its vapor pressure at a given temperature, dictates the efficiency of its delivery from a source vessel (often a bubbler or ampoule) to the substrate. Insufficient volatility requires high source temperatures, which can risk thermal decomposition, while excessive volatility can make precise flow control challenging.[4] Therefore, a thorough characterization of the vapor pressure-temperature relationship is the foundational step in developing a robust and scalable deposition process.

Core Physicochemical Properties of TDEAZ

A precursor's behavior is dictated by a collection of its intrinsic properties. For TDEAZ, these have been characterized and are summarized below. It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) as it is highly sensitive to moisture and air.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₄₀N₄Zr | [5] |

| Molecular Weight | 379.74 g/mol | [1][2] |

| Appearance | Yellow Liquid | [1][2] |

| Density | 1.026 g/mL at 25 °C | [1][2] |

| Boiling Point | 128 °C at 0.05 mm Hg (Torr) | [1][2] |

| Flash Point | 54 °F (12.2 °C) | [1][2] |

| Vapor Pressure | See Discussion in Section 3 | |

| CAS Number | 13801-49-5 | [1][5] |

Volatility and Vapor Pressure: A Deeper Analysis

The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phase (liquid or solid) at a given temperature. This relationship is described by the Clausius-Clapeyron equation, which illustrates that vapor pressure increases exponentially with temperature.[6]

Interpreting Available Vapor Pressure Data

Specific vapor pressure curve data for TDEAZ is not widely published in the literature. However, the reported boiling point of 128 °C at a reduced pressure of 0.05 Torr provides a critical data point.[1][2] This indicates that TDEAZ is a low-volatility compound, which is typical and desirable for many ALD/CVD precursors as it allows for controlled evaporation at moderately elevated temperatures (e.g., 70-120 °C).

It is worth noting that some databases report a vapor pressure of 218 mmHg at 25 °C for TDEAZ.[1] This value is extraordinarily high and inconsistent with the established boiling point and the properties of similar organometallic precursors. For comparison, the closely related precursor Tetrakis(dimethylamino)zirconium (TDMAZ) has a vapor pressure of <0.1 mm Hg at 25 °C.[7] A pressure of 218 mmHg at room temperature is characteristic of a volatile solvent, not a high-mass organometallic compound, and should be considered erroneous. The successful use of TDEAZ in ALD/CVD processes corroborates its nature as a low-volatility precursor.[2]

The Importance of the Vapor Pressure Curve

For process development, a single data point is insufficient. A full vapor pressure curve (a plot of log(P) vs. 1/T) is necessary to:

-

Select an appropriate source temperature: The temperature must be high enough to generate sufficient vapor for adequate deposition rates but low enough to prevent thermal decomposition.[4]

-

Calibrate mass flow controllers: The precursor delivery rate is directly proportional to its vapor pressure in the source vessel.

-

Model precursor transport: Computational fluid dynamics (CFD) models used to simulate and optimize reactor performance require accurate vapor pressure data as an input.[8]

The relationship between vapor pressure and temperature is often fitted to semi-empirical formulas like the Antoine equation for practical use:[9]

log₁₀(P) = A - (B / (C + T))

Where P is the vapor pressure, T is the temperature, and A, B, and C are empirically determined constants for the specific substance.

Experimental Methodologies for Vapor Pressure Determination

Given the air-sensitive nature and low volatility of TDEAZ, specialized techniques are required for accurate vapor pressure measurement.

Static Method

The static method is a direct and accurate technique for measuring vapor pressure.[10][11] In this approach, a sample of the precursor is placed in a thermostated, evacuated vessel connected to a pressure sensor (e.g., a capacitance manometer). The sample is allowed to reach equilibrium at a set temperature, and the resulting pressure is recorded. This process is repeated across a range of temperatures to construct the vapor pressure curve. The primary advantage of this method is its high accuracy for low-pressure measurements.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a widely accessible and powerful technique for evaluating both the volatility and thermal stability of precursors.[12][13] While TGA measures mass loss as a function of temperature, this data can be used to estimate vapor pressure using the Langmuir equation for sublimation/evaporation in a vacuum or a flowing inert gas.[12]

The rate of mass loss ( dm/dt ) recorded by the TGA is related to the vapor pressure (P) by the following relationship:

( dm/dt ) * (1/A) = P * α * √(M / (2πRT))

Where:

-

dm/dt is the rate of mass loss from the TGA.

-

A is the surface area of the sample in the crucible.

-

P is the vapor pressure.

-

α is the vaporization coefficient (often assumed to be 1).

-

M is the molar mass of the compound.

-

R is the ideal gas constant.

-

T is the absolute temperature.

By performing a TGA experiment with a known reference material (e.g., benzoic acid) under identical conditions, the unknown vapor pressure of TDEAZ can be reliably estimated.[12]

Protocol: Vapor Pressure Estimation via TGA

This protocol describes a standardized workflow for assessing precursor volatility.

1. Instrument Preparation:

- Ensure the TGA instrument is clean and calibrated for both temperature and mass.

- Place the TGA within an inert atmosphere glovebox or ensure a reliable inert gas (N₂ or Ar) purge to prevent precursor oxidation.

2. Sample Preparation (in an inert atmosphere):

- Place a precise amount (typically 5-10 mg) of TDEAZ into a TGA crucible.

- Record the initial sample mass accurately.

3. TGA Program Execution:

- Method Type: Isothermal ramp or dynamic ramp. For vapor pressure, a slow dynamic ramp is often used.

- Heating Rate: A slow rate, such as 5-10 °C/min, is recommended to maintain near-equilibrium conditions.[12]

- Temperature Range: Start from ambient temperature up to a temperature that ensures complete volatilization but remains below the decomposition onset. A preliminary scan can identify this range.

- Purge Gas: High-purity nitrogen or argon at a controlled flow rate (e.g., 50 sccm).[12]

4. Data Analysis:

- Plot the mass loss (%) vs. temperature (°C).

- Calculate the rate of mass loss ( dm/dt ) from the TGA curve.

- Apply the Langmuir equation, often in a comparative manner with a standard, to calculate the vapor pressure at various temperatures.

- Plot log(P) vs. 1/T. The slope of this line can be used to determine the enthalpy of vaporization (ΔHvap) via the Clausius-Clapeyron equation.[14][15]

Visualization of Key Concepts

Experimental Workflow for TGA-based Volatility Analysis

The following diagram illustrates the logical flow for determining precursor volatility using TGA.

Caption: The ALD/CVD process window for a precursor like TDEAZ.

-

Condensation Region: At lower temperatures, the vapor pressure is too low for efficient transport, and the precursor may condense on cooler parts of the reactor.

-

Ideal Process Window: In this range, the precursor has sufficient vapor pressure for controlled delivery and is thermally stable, allowing for surface-controlled reactions. Studies on the decomposition of the diethylamido ligand suggest the onset of significant thermal decomposition on surfaces occurs at elevated temperatures, defining the upper limit of this window. [16]* Thermal Decomposition Region: At excessively high temperatures, the precursor decomposes in the gas phase before reaching the substrate. [17]This leads to parasitic CVD, non-uniform films, and impurity incorporation. [16]

Conclusion

References

-

LookChem. TETRAKIS(DIETHYLAMINO)ZIRCONIUM. [Link]

-

Wolfa. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer. [Link]

-

Gelest, Inc. (2015). ZIRCONIUM TETRAKIS(DIMETHYLAMIDE). [Link]

-

P. V. V. R. K. Ramacharyulu et al. Vapour Pressure Measurement of Metal Organic Precursors Used for MOVPE. ResearchGate. [Link]

-

V. D. K. Sastri et al. Vapor pressure of metal organic precursors. ResearchGate. [Link]

-

E.S. Vikulova et al. (2025). Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes. Sciact. [Link]

-

ResearchGate. Possible pathways of ZrO2 ALD using TDMAZ and H2O as precursors. [Link]

-

A. Y. T. D. et al. (2019). Experiment-based modeling of a vapor draw ampoule used for low-volatility precursors. Journal of Vacuum Science & Technology B. [Link]

-

AIP Publishing. (2014). New Zr-containing precursors for the atomic layer deposition of ZrO 2. [Link]

-

F. Lo Presti et al. (2022). Journey of a molecule from the solid to the gas phase and vice versa: direct estimation of vapor pressure of alkaline-earth metalorganic precursors for atmospheric pressure vapor phase deposition of fluoride films. Dalton Transactions. [Link]

-

Y. Wang et al. (2022). Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water. PMC. [Link]

-

K. Kalam. (2018). Atomic layer deposition and properties of ZrO2/Fe2O3 thin films. Helsinki.fi. [Link]

-

National Institutes of Health. Tetrakis(diethylamino)zirconium. PubChem. [Link]

-

Economics and Finance Research. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100). [Link]

-

S. Belbekhouche et al. Study of the thermal behaviour of a derivative based on a zirconium agent (modified montmorillonite) and determination of the ph. [Link]

-

N. B. Morozova et al. (2023). Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. MDPI. [Link]

-

Air Liquide. Optimizing the selection and supply of Hf precursor candidates for gate oxide. [Link]

-

T. S. M. A. Jeevan et al. (2015). Characterization and Evaluation of Standard Enthalpy of Vaporization and Kinetic Studies of Volatile bis(N-ethyl-5-methyl-salicy. [Link]

-

Wikipedia. Enthalpy of vaporization. [Link]

-

D. Barreca. (2021). How a solid precursor with rather low volatility happened to yield excellent copper(I) oxide thin films by Spatial ALD, and how Raman Spectroscopy was key to understanding why. Springer Nature. [Link]

-

C. K. Law. (2020). A Theoretical Analysis on Enthalpy of Vaporization: Temperature-Dependence and Singularity at the Critical State. arXiv. [Link]

-

DTIC. VAPOR PRESSURES OF INORGANIC SUBSTANCES: ZIRCONIUM DIOXIDE. [Link]

-

A. Yanguas-Gil et al. (2019). Experiment-based modelling of a vapor draw ampoule used for low-volatility precursors. [Link]

-

Z. L. Zhang et al. (2020). A theoretical analysis on enthalpy of vaporization: Temperature-dependence and singularity at the critical state. [Link]

-

Chemistry LibreTexts. (2025). 13.10: Vapor Pressure Curves. [Link]

-

Schrödinger. (2021). How machine learning enables accurate prediction of precursor volatility. [Link]

-

ResearchGate. Enthalpy of vaporization, its temperature dependence and correlation with surface tension: A theoretical approach. [Link]

-

Swagelok. Phase Diagrams for Vapor Pressure Curves. [Link]

-

J. Bergmann & A. Sams. (2010). AP Chem: Vapor Pressure & Phase Diagrams (2/4). YouTube. [Link]

-

thermo. Vapor Pressure (chemicals.vapor_pressure). Read the Docs. [Link]

Sources

- 1. Cas 13801-49-5,TETRAKIS(DIETHYLAMINO)ZIRCONIUM | lookchem [lookchem.com]

- 2. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer - Wolfa [wolfabio.com]

- 3. researchgate.net [researchgate.net]

- 4. schrodinger.com [schrodinger.com]

- 5. strem.com [strem.com]

- 6. youtube.com [youtube.com]

- 7. gelest.com [gelest.com]

- 8. Experiment-based modelling of a vapor draw ampoule used for low-volatility precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicals.readthedocs.io [chemicals.readthedocs.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Journey of a molecule from the solid to the gas phase and vice versa : direct estimation of vapor pressure of alkaline-earth metalorganic precursors f ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00479H [pubs.rsc.org]

- 13. balazs.com [balazs.com]

- 14. scirp.org [scirp.org]

- 15. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]

- 16. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100) [ideas.repec.org]

- 17. pubs.aip.org [pubs.aip.org]

Tetrakis(diethylamino)zirconium CAS number 13801-49-5

An In-depth Technical Guide to Tetrakis(diethylamino)zirconium (CAS 13801-49-5)

Authored by: Gemini, Senior Application Scientist

Foreword

Tetrakis(diethylamino)zirconium, commonly abbreviated as TDEAZr, stands as a cornerstone organometallic precursor in the advanced materials and semiconductor industries. Its unique combination of volatility, thermal reactivity, and chemical properties has made it an indispensable component in the fabrication of high-quality zirconium-based thin films. This guide is crafted for researchers, process engineers, and drug development professionals who seek a deeper, field-proven understanding of TDEAZr. We will move beyond simple data sheets to explore the causality behind its applications, the intricacies of its handling, and the fundamental chemistry that governs its utility.

Molecular Profile and Physicochemical Properties

Tetrakis(diethylamino)zirconium (CAS: 13801-49-5) is a zirconium (IV) complex where the central zirconium atom is coordinated to four diethylamino ligands.[1][2][3] This structure is key to its function, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The Zr-N bonds are thermally labile, providing a controlled pathway for decomposition and film growth.

Caption: Chemical structure of Tetrakis(diethylamino)zirconium (TDEAZr).

The physical and chemical properties of TDEAZr are summarized below. Its liquid state at room temperature and appreciable vapor pressure are critical for consistent precursor delivery in deposition systems.

| Property | Value | Source(s) |

| CAS Number | 13801-49-5 | [1][2][4] |

| Molecular Formula | C₁₆H₄₀N₄Zr | [1][2][5] |

| Molecular Weight | 379.74 g/mol | [1][5][6] |

| Appearance | Yellow liquid | [1][5] |

| Density | 1.026 g/mL at 25 °C | [1][5][7] |

| Boiling Point | 128 °C at 0.05 mm Hg | [1][5][7] |

| Flash Point | 12.2 °C (54 °F) | [1][5] |

| Refractive Index | n20/D 1.51 | [1][5] |

| Sensitivity | Highly sensitive to moisture and air | [1][5] |

Synthesis and Purification

The synthesis of TDEAZr is typically achieved through the salt metathesis reaction between a zirconium halide, such as zirconium tetrachloride (ZrCl₄), and a lithium or sodium salt of diethylamine. This reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent the formation of zirconium oxides and hydroxides.

A generalized protocol, adapted from related amido-zirconium syntheses, is as follows.[8][9]

Experimental Protocol: Synthesis of TDEAZr

-

Reaction Setup: A multi-necked, flame-dried Schlenk flask is assembled with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon gas line.

-

Lithium Diethylamide Formation: Diethylamine is dissolved in an anhydrous, non-coordinating solvent like n-hexane. The flask is cooled to a low temperature (e.g., -20 °C to 0 °C). An equimolar amount of n-butyllithium in hexane is added dropwise via the dropping funnel while stirring. The reaction is allowed to proceed for several hours to ensure the complete formation of lithium diethylamide (LiNEt₂).

-

Reaction with Zirconium Tetrachloride: A stoichiometric amount (1:4 molar ratio) of zirconium tetrachloride (ZrCl₄) is slowly added to the LiNEt₂ slurry at a maintained low temperature. This step is highly exothermic and requires careful control.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 24-30 hours under an inert atmosphere.[8]

-

Purification: The precipitated lithium chloride (LiCl) is removed by filtration under inert gas. The solvent is then removed from the filtrate under reduced pressure. The crude TDEAZr product is purified by vacuum distillation to yield a high-purity yellow liquid.[8]

The choice of a non-coordinating solvent like hexane is critical; using coordinating solvents like ether or THF can lead to the formation of stable adducts that complicate purification and reduce yield.[8]

Core Application: Precursor for Thin Film Deposition

TDEAZr is a premier precursor for depositing zirconium-based thin films, such as zirconium oxide (ZrO₂) and zirconium nitride (ZrN), via ALD and CVD.[1][5][7][10][11]

-

Zirconium Oxide (ZrO₂): Used as a high-k dielectric material in next-generation transistors and memory devices to replace silicon dioxide (SiO₂).[12][13]

-

Zirconium Nitride (ZrN): Employed as a hard, corrosion-resistant coating and as a diffusion barrier in microelectronics.[1][11][14]

The effectiveness of TDEAZr stems from its excellent thermal stability, high volatility for controlled vapor transport, and high surface reactivity which allows for deposition at lower temperatures.[5]

Mechanism of Atomic Layer Deposition (ALD)

ALD is a process that builds films one atomic layer at a time through sequential, self-limiting surface reactions. A typical ALD cycle for ZrO₂ using TDEAZr and water (H₂O) as the co-reactant proceeds as follows:

-

TDEAZr Pulse: Gaseous TDEAZr is introduced into the reaction chamber. It chemisorbs onto the substrate surface, which is typically hydroxylated (-OH groups). A surface reaction occurs where a diethylamino ligand reacts with a surface hydroxyl group, releasing gaseous diethylamine (HNEt₂) and anchoring a Zr(NEt₂)₃ species to the surface.

-

Purge: The chamber is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted TDEAZr and the HNEt₂ byproduct.

-

Water Pulse: Water vapor is pulsed into the chamber. It reacts with the remaining diethylamino ligands on the surface, forming Zr-O bonds and regenerating the hydroxylated surface. This reaction releases more diethylamine.

-

Purge: A final purge removes excess water vapor and byproducts, completing one cycle and adding a monolayer of ZrO₂.

This cycle is repeated to build a film of the desired thickness. The self-limiting nature of each step ensures exceptional conformity and precise thickness control.[15]

Caption: A typical four-step workflow for an ALD cycle using TDEAZr.

Thermal Decomposition Behavior

Understanding the thermal decomposition of TDEAZr is paramount for optimizing CVD process windows and minimizing impurities in the deposited films. Studies using techniques like Temperature-Programmed Desorption (TPD) have elucidated the decomposition pathways.

When TDEAZr chemisorbs on a silicon surface, the zirconium-diethylamido bond cleaves.[13][16] The adsorbed diethylamido ligand then undergoes further surface reactions. The primary decomposition pathway involves a β-hydride elimination, producing ethylethyleneimine and atomic hydrogen on the surface.[13] Other desorbed byproducts include diethylamine, acetonitrile, and ethylene.[10][13][16]

The onset of thermal decomposition for the related precursor tetrakis(dimethylamido)zirconium (TDMAZ) begins around 240-300 °C in an inert atmosphere, providing a useful reference for the thermal budget of TDEAZr processes.[17][18] Deposition at temperatures significantly above this can lead to gas-phase decomposition, resulting in poor film quality and carbon or nitrogen incorporation.[16]

Safety, Handling, and Storage

TDEAZr is a hazardous material that requires stringent handling protocols. Its high reactivity with water and air is the primary concern.

Key Hazards:

-

Flammability: The compound is a flammable liquid and vapor.[6][19]

-

Water Reactivity: It reacts violently with water and other protic compounds (like alcohols) to release flammable gases.[19][20]

-

Corrosivity: Causes severe skin burns and eye damage.[19][21]

Mandatory Handling and Storage Protocols:

-

Inert Atmosphere: All handling and storage must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[5][22]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, flame-retardant lab coats, and chemical safety goggles or a face shield.[19][21][23]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[19][23]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The storage area should be designated as a water-free area.[1][5][19]

-

Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Do not use water. Contain the spill with an inert absorbent material (e.g., sand, dry earth) and place it in a suitable, closed container for disposal.[19][23]

Conclusion

Tetrakis(diethylamino)zirconium is a highly versatile and effective organometallic precursor, central to the fabrication of advanced electronic devices and functional coatings. Its utility is directly linked to its chemical structure, which provides a balance of volatility and controlled thermal reactivity. Mastery of its application requires a thorough understanding of its synthesis, deposition mechanisms, and, critically, its stringent handling requirements. As the demand for higher-performing materials continues to grow, the role of well-characterized precursors like TDEAZr will only become more significant, driving further innovation in materials science and engineering.

References

-

Ereztech LLC. (2023, November 29). Tetrakis(dimethylamino)zirconium Safety Data Sheet. [Link]

-

LookChem. Cas 13801-49-5, TETRAKIS(DIETHYLAMINO)ZIRCONIUM. [Link]

- Google Patents. (2014). CN103910640A - Synthetic method of tetra(dimethylamino)zirconium.

-

Wolfa. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer. [Link]

- Google Patents. (2021). CN113563198B - Synthesis method of tetra (dimethylamino) zirconium.

-

ResearchGate. Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes. [Link]

-

Idaho National Laboratory. (2012). Fluidized Bed Chemical Vapor Deposition of Zirconium Nitride Films. [Link]

-

Economics and Finance Research. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100). [Link]

-

AVS Science & Technology of Materials, Interfaces, and Processing. (2002). Thermal Decomposition and Desorption Study of Tetrakis(diethylamido)zirconium(TDEAZr) on Si(100) for MOCVD and ALD of ZrO₂. [Link]

-

OSTI.gov. (2019). Growth of ZrO2 films on mesoporous silica sieve via atomic layer deposition. [Link]

-

MDPI. (2023). Chemical Vapor Deposition of Zirconium Compounds: A Review. [Link]

-

ResearchGate. (2004). Fourier transform infrared spectroscopy studies on thermal decomposition of tetrakis-dimethyl-amido zirconium for chemical vapor deposition of ZrN. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139603, Tetrakis(diethylamino)zirconium. [Link]

-

Gelest, Inc. (2015). ZIRCONIUM TETRAKIS(DIMETHYLAMIDE) Safety Data Sheet. [Link]

-

ResearchGate. Possible pathways of ZrO2 ALD using TDMAZ and H2O as precursors. [Link]

-

World Scientific. (2003). THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140580, Zirconium, tetrakis(dimethylamino)-. [Link]

-

National Center for Biotechnology Information. (2022). Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water. [Link]

- Google Patents. (2006). EP1772460A1 - Ti, Ta, Hf, Zr and related metal silicon amides for ALD/CVD of metal-silicon nitrides, oxides, oxides or oxynitrides.

-

Watson International. TETRAKIS(DIETHYLAMIDO)ZIRCONIUM CAS 13801-49-5. [Link]

-

Ereztech. Tetrakis(diethylamino)zirconium. [Link]

-

ACS Publications. (2021). Atomic Layer Deposition of ZrO2 Films at High Temperatures (>350 °C) Using a Modified Cyclopentadienyl Zr Precursor. [Link]

-

Ereztech. CAS Number 13801-49-5. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. strem.com [strem.com]

- 3. Tetrakis(diethylamino)zirconium | TDEAZr | C16H40N4Zr - Ereztech [ereztech.com]

- 4. CAS Number 13801-49-5 - Ereztech [ereztech.com]

- 5. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer - Wolfa [wolfabio.com]

- 6. Tetrakis(diethylamino)zirconium | C16H40N4Zr | CID 139603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TETRAKIS(DIETHYLAMINO)ZIRCONIUM | 13801-49-5 [chemicalbook.com]

- 8. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 9. CN113563198B - Synthesis method of tetra (dimethylamino) zirconium - Google Patents [patents.google.com]

- 10. AVS 49th International Symposium, Paper EL+SS+SC-WeA6 [www2.avs.org]

- 11. mdpi.com [mdpi.com]

- 12. osti.gov [osti.gov]

- 13. worldscientific.com [worldscientific.com]

- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 15. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. THERMAL DECOMPOSITION AND DESORPTION OF DIETHYLAMIDO OF TETRAKIS(DIETHYLAMIDO)ZIRCONIUM (TDEAZr) ON Si(100) [ideas.repec.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. ereztech.com [ereztech.com]

- 21. gelest.com [gelest.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. echemi.com [echemi.com]

Mastering the Invisible Foe: A Comprehensive Technical Guide to the Handling and Storage of Air-Sensitive TDEAZ Precursor

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The successful application of the Tris(diethylamino)antimony(III) (TDEAZ) precursor in advanced synthesis and materials science hinges on its meticulous handling and storage. As an air- and moisture-sensitive organometallic compound, TDEAZ demands a rigorous adherence to inert atmosphere techniques to prevent degradation and ensure experimental reproducibility and safety. This in-depth guide, compiled by a senior application scientist, provides a comprehensive overview of the essential protocols and theoretical underpinnings for the safe and effective management of this reactive precursor.

Understanding the Inherent Reactivity of TDEAZ

Inferred Physicochemical Properties of TDEAZ (based on TDMASb):

| Property | Value (for TDMASb) | Significance for Handling |

| Appearance | Colorless to yellow liquid | Visual inspection can indicate purity; discoloration may suggest decomposition. |

| Boiling Point | 32-34 °C @ 0.45 mmHg | High volatility requires careful handling to prevent loss of material and contamination of the inert atmosphere. |

| Density | 1.325 g/mL at 25 °C | Heavier than many common organic solvents. |

| Reactivity | Reacts violently with water. Air and moisture sensitive. | Strict exclusion of air and moisture is paramount to prevent decomposition and potential hazards.[2][5] |

| Hazards | Flammable, Water-Reactive, Corrosive, Toxic | Requires comprehensive personal protective equipment and specialized handling procedures.[2][5] |

The Fortress of Inertness: Glovebox Manipulation of TDEAZ

A well-maintained glovebox provides the most secure environment for handling highly air-sensitive reagents like TDEAZ, offering a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture.[7][8][9]

Preparing the Glovebox Environment

The foundation of safe glovebox work is a properly prepared and maintained environment. All items, including glassware, syringes, and spatulas, must be thoroughly dried before being introduced into the glovebox.[9][10][11] This is typically achieved by oven-drying at >120 °C for several hours.[10][11] Porous materials like Kimwipes require extended drying under vacuum.[10]

Workflow for Introducing Materials into a Glovebox:

Secure Containment: Long-Term Storage of TDEAZ

Proper storage is critical to maintaining the purity and reactivity of the TDEAZ precursor.

-

Atmosphere: TDEAZ must be stored under a dry, inert atmosphere (argon or nitrogen). [5]* Container: Use a tightly sealed container, such as a Schlenk flask with a greased glass stopcock or a Sure/Seal™-type bottle with a septum-lined cap.

-

Temperature: Store in a cool, dry place, away from sources of heat and ignition. [2]Refrigeration may be appropriate, but consult the supplier's recommendations if available.

-

Location: Designate a specific storage area for pyrophoric and water-reactive materials, away from incompatible chemicals such as acids and oxidizing agents. [4]

Emergency Preparedness: Responding to Spills and Exposure

Accidents involving pyrophoric and water-reactive materials can have serious consequences. A well-defined emergency plan is essential.

In Case of a Spill:

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

If the spill ignites, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand, powdered lime, or sodium carbonate. DO NOT USE WATER OR A CO2 EXTINGUISHER. [12][13] 3. If the spill does not ignite, cover it with an inert absorbent material like sand or powdered lime. [12][14] 4. Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.

-

The collected material must then be quenched. * Large Spills (>100 mL):

-

Evacuate the laboratory immediately and activate the fire alarm.

-

Call emergency services. [13][15] 3. Provide emergency responders with the Safety Data Sheet (or information for TDMASb) for the material involved.

-

In Case of Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [15]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Responsible Deactivation and Disposal

All materials contaminated with TDEAZ, including empty containers, syringes, and absorbent materials, must be treated as hazardous waste.

Quenching Procedure for Residual TDEAZ:

This procedure should be performed in a fume hood, under an inert atmosphere.

-

Dilution: Dilute the residual TDEAZ with an inert, high-boiling point solvent such as heptane or toluene in a flask equipped with a stirrer and an inert gas inlet.

-

Cooling: Place the flask in an ice-water bath to dissipate the heat generated during quenching.

-

Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. 4. Completion of Quenching: Once the initial vigorous reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete deactivation. Finally, very slowly add water dropwise to quench any remaining reactive material. 5. Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container.

Disposal of Organoantimony Waste:

Organoantimony compounds are generally considered toxic and harmful to the environment. [5]All quenched materials and contaminated solids should be disposed of through an accredited hazardous waste management service, following all local, state, and federal regulations. [16]Never dispose of organoantimony waste down the drain or in regular trash. [16]

References

-

The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]

-

University of York, Department of Chemistry. (n.d.). Schlenk: cannula transfer. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

-

Oregon State University, Environmental Health and Safety. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, October 2). Cannula transfer. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Cannula transfer. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

-

Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Tris(dimethylamino)antimony. Retrieved from [Link]

-

American Elements. (n.d.). Tris(dimethylamido)antimony(III). Retrieved from [Link]

-

Boise State University. (n.d.). Transferring Volatiles into the Glovebox. Retrieved from [Link]

-

Ereztech LLC. (2025, May 28). SB9921 Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health, Office of Research Services, Division of Safety. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). Tris(dimethylamino)antimony. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 15). 4: Transferring Liquids. Retrieved from [Link]

-

Gelest, Inc. (2015, March 4). TRIS(DIMETHYLAMINO)ANTIMONY. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic view of the comprehensive liquid handling system for.... Retrieved from [Link]

-

Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

-

Operachem. (2025, June 19). SCHLENK LINE. Retrieved from [Link]

-

ProcessSensing.com. (n.d.). Glovebox and environmental chamber solutions. Retrieved from [Link]

-

EPFL. (n.d.). Glove box. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

MSU chemistry. (2016, November 8). Standard Operating Procedure: Glovebox Operation. Retrieved from [Link]

-

Truman ChemLab. (2009, February 20). Schlenk Line Operation. Retrieved from [Link]

-

Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents. Retrieved from [Link]

-

McNeil Group. (n.d.). MBraun Glovebox. Retrieved from [Link]

-

DOE Standards. (n.d.). chapter 7 glovebox filtration. Retrieved from [Link]

-

Mathepauker. (n.d.). Paper on Gloveboxes. Retrieved from [Link]

-

Reddit. (2017, September 1). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]

-

EPFL. (2022, February 2). Glovebox safety guidelines. Retrieved from [Link]

-

Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

PMC. (n.d.). Redetermination of tris(N,N-diethyldithiocarbamato)antimony(III). Retrieved from [Link]

-

PubMed. (2019, August 15). Antimony(III/V) removal from industrial wastewaters: treatment of spent catalysts formally used in the SOHIO acrylonitrile process. Retrieved from [Link]

-

ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

-

ACS Omega. (2024, July 14). High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition. Retrieved from [Link]

- Unknown Source. (n.d.). Chemical Waste Management Guide. [Invalid URL removed]

Sources

- 1. americanelements.com [americanelements.com]

- 2. ereztech.com [ereztech.com]

- 3. Tris(dimethylamino)antimony | C6H18N3Sb | CID 4169194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. strem.com [strem.com]

- 7. processsensing.com [processsensing.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. GLOVEBOX STANDARD OPERATING PROCEDURES — Liu Laboratory [weiliulab.org]

- 11. epfl.ch [epfl.ch]

- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 13. cmu.edu [cmu.edu]

- 14. ors.od.nih.gov [ors.od.nih.gov]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Methodological & Application

Application Note: A Guide to the Growth of Ferroelectric ZrO₂ Thin Films via Atomic Layer Deposition using Tetrakis(diethylamino)zirconium (TDEAZ)

Introduction: The Emergence of Ferroelectric Zirconia

The discovery of ferroelectricity in fluorite-structure thin films, such as hafnium oxide (HfO₂) and zirconium oxide (ZrO₂), has invigorated the field of ferroelectric materials research.[1] These materials exhibit robust ferroelectric properties at the nanometer scale, making them highly compatible with existing complementary metal-oxide-semiconductor (CMOS) technology.[2] Zirconia (ZrO₂), in particular, presents a compelling case for next-generation memory and logic devices due to its lower crystallization temperature compared to hafnia-based materials, which is advantageous for back-end-of-line (BEOL) processing.[2]

While undoped ZrO₂ thin films have often been reported to exhibit antiferroelectric behavior, recent studies have demonstrated that ferroelectricity can be stabilized under specific conditions.[2][3] The key to unlocking the ferroelectric potential of ZrO₂ lies in the stabilization of its non-centrosymmetric orthorhombic (Pca2₁) or rhombohedral (R3m) phases.[4][5] This is a delicate process influenced by a multitude of factors including film thickness, strain, grain size, and the deposition method employed.[1][2]

This application note provides a comprehensive guide for the growth of ferroelectric ZrO₂ thin films using Atomic Layer Deposition (ALD) with tetrakis(diethylamino)zirconium (TDEAZ) as the zirconium precursor. We will delve into the rationale behind experimental choices, provide a detailed step-by-step protocol, and outline the necessary characterization techniques to validate the ferroelectric properties of the grown films.

The Precursor of Choice: Tetrakis(diethylamino)zirconium (TDEAZ)

The selection of a suitable precursor is paramount for achieving high-quality thin films via ALD. TDEAZ (Zr(N(C₂H₅)₂)₄) has emerged as an excellent zirconium source for several reasons:

-

High Volatility and Thermal Stability: TDEAZ is a liquid precursor with good volatility, allowing for stable and reproducible vapor transport into the ALD reactor.[6] Its thermal stability is crucial for establishing a well-defined ALD window, a temperature range where self-limiting surface reactions occur, ensuring layer-by-layer growth.[7]

-

Excellent Reactivity: The diethylamino ligands of TDEAZ exhibit high reactivity with common oxygen sources like water (H₂O) or ozone (O₃), facilitating the ALD process at relatively low temperatures.[8] This is beneficial for minimizing thermal budgets and ensuring compatibility with a wider range of substrates.

-

Reduced Impurity Incorporation: Compared to halide-based precursors, aminobased precursors like TDEAZ can lead to lower impurity levels (e.g., carbon) in the deposited films when used within the appropriate process window.[9]

Experimental Workflow for Ferroelectric ZrO₂ Thin Film Growth

The successful fabrication of ferroelectric ZrO₂ thin films is a multi-step process that requires careful attention to detail at each stage. The general workflow is outlined below.

Sources

- 1. Frontiers | Editorial: Advanced characterization methods for HfO2/ZrO2-based ferroelectrics [frontiersin.org]

- 2. tud.qucosa.de [tud.qucosa.de]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. researchgate.net [researchgate.net]

- 5. Ferroelectric Orthorhombic ZrO2 Thin Films Achieved Through Nanosecond Laser Annealing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer - Wolfa [wolfabio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atomiclayerdeposition.com [atomiclayerdeposition.com]

Application Note: TDEAZ Precursor for ZrN Diffusion Barrier Layers

[1]

Executive Summary & Strategic Context

As copper interconnects scale below the 7nm node, the volume occupied by conventional TaN/Ta barrier layers becomes critically parasitic, increasing line resistance. Zirconium Nitride (ZrN) has emerged as a superior alternative due to its lower resistivity (

This guide details the deployment of Tetrakis(diethylamino)zirconium (TDEAZ) as the primary precursor for depositing ZrN. Unlike its dimethyl counterpart (TDMAZ), TDEAZ offers a liquid phase at room temperature, eliminating the particle generation risks associated with solid precursor sublimation. However, its bulky ethyl ligands introduce steric challenges that require precise plasma-enhanced ALD (PEALD) protocols to minimize carbon contamination.

Precursor Chemistry & Properties

TDEAZ (

Key Physicochemical Data

| Property | Value | Operational Implication |

| Phase (25°C) | Liquid | Enables direct liquid injection (DLI) or bubbler delivery without solid clogging. |

| Boiling Point | ~128°C @ 0.05 mmHg | Requires heated delivery lines (>100°C) to prevent condensation. |

| Vapor Pressure | Low (~0.1 Torr @ 60°C) | Bubbler temperature must be aggressive (85-100°C) to ensure saturation. |

| Decomposition Onset | ~300-320°C | Defines the upper limit of the ALD window; above this, CVD-like growth occurs. |

| Molecular Weight | 379.74 g/mol | High mass transport limitations in high-aspect-ratio (HAR) structures. |

Expert Insight: While TDMAZ has higher vapor pressure, it is a solid at room temperature (MP ~57°C). In production environments, TDEAZ is often preferred solely because liquid precursors reduce the risk of "micro-dosing" inconsistencies caused by changing surface area in solid bubblers.

Deposition Mechanism (PEALD Focus)

Thermal ALD of ZrN using TDEAZ and ammonia (

Reaction Pathway[3][4]

-

Chemisorption: TDEAZ pulses react with surface hydroxyl/amine groups. Steric hindrance of diethylamino ligands limits coverage (saturation is self-limiting).

-

Ligand Removal: The bulky

ligands are difficult to displace thermally. -

Plasma Step:

radicals in the plasma abstract the ethyl groups, converting them to volatile amines (

Caption: PEALD cycle for ZrN showing the critical plasma step required to remove bulky diethylamino ligands.

Experimental Protocol: Low-Resistivity ZrN

Objective: Deposit 10nm ZrN barrier layer on

Precursor Delivery Setup[1][4][5][6]

-

Source: TDEAZ (99.999% purity).

-

Canister Temp: 85°C (Critical: TDEAZ has low volatility. Below 80°C, dose times become impractical).

-

Delivery Line Temp: 110°C (Must be >20°C above canister to prevent condensation).

-

Carrier Gas: Argon or

at 50-100 sccm.

Reactor Parameters (PEALD)

-

Substrate Temperature: 250°C (The "Sweet Spot").

-

Chamber Pressure: 1-3 Torr.

Step-by-Step Recipe

| Step | Action | Duration | Notes |

| 1 | Pulse TDEAZ | 2.0 - 4.0 s | Long pulse required due to steric bulk and low vapor pressure. |

| 2 | Purge (Ar) | 5.0 - 10.0 s | Critical step. Insufficient purge leads to CVD-reaction with plasma (dust formation). |

| 3 | Plasma Dose | 5.0 - 10.0 s | Gas: |

| 4 | Purge (Ar) | 2.0 s | Remove reaction byproducts ( |

Self-Validating Check: Monitor the chamber pressure during Step 1. If the pressure spike from TDEAZ is not sharp/distinct, the canister is too cold or the carrier flow is insufficient.

Characterization & Quality Control

Resistivity vs. Impurities

The primary failure mode for TDEAZ-based ZrN is high resistivity caused by Carbon incorporation or Oxygen leakage.

-

X-Ray Photoelectron Spectroscopy (XPS):

Crystallinity (XRD)[4]

-

Target: Cubic rock-salt structure (c-ZrN).

-

Observation: PEALD at 250°C typically yields polycrystalline films with (111) or (200) orientation. Amorphous films suggest insufficient plasma energy to crystallize the lattice during deposition.

Troubleshooting "Field-Proven" Insights

Issue: "The film is insulating or has high sheet resistance."

-

Cause 1 (Carbon): The ethyl ligands are not desorbing.

-

Fix: Increase Plasma Power (up to 400W) or increase

concentration in the plasma gas mix.

-

-

Cause 2 (Oxidation): ZrN is a "getter" for oxygen.

-

Fix: Ensure base pressure is

Torr. Cap the ZrN with in-situ deposited Cu or Ta immediately if moving to ex-situ analysis.

-

Issue: "Poor Step Coverage in High Aspect Ratio (HAR) vias."

-

Cause: Radical recombination. Plasma radicals (

) have short lifetimes and may not reach the bottom of deep trenches. -

Fix: Increase the plasma pulse time (allow diffusion) or switch to a remote plasma source (RPS) if available, though RPS may reduce density. Alternatively, increase the TDEAZ purge time to ensure no physisorbed precursor remains at the trench opening (which causes "pinch-off").

References

-

Strem Chemicals (Ascensus). Tetrakis(diethylamino)zirconium(IV) (TDEAZ) Product Data & Physical Properties.Link

-

Kim, H., et al. (2025). Characteristics of ZrN films deposited by remote PEALD method using TDEAZ precursor. ResearchGate.[3] Link

-

Vikulova, E.S., et al. (2025). Study of thermal properties of tetrakis(dimethylamido)zirconium (TDMAZ) vs TDEAZ for ALD. Russian Chemical Bulletin.[7] Link

-

Gordon, R. G., et al. Atomic Layer Deposition of Metal Nitrides. Harvard University / JVST. (Contextual grounding on Amido-precursor chemistry). Link

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. e-asct.org [e-asct.org]

- 3. researchgate.net [researchgate.net]

- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes | Sciact - научная деятельность [sinorg.niic.nsc.ru]

Application Note: High-Performance Zirconium-Based Optical Coatings via Chemical Deposition with Tetrakis(diethylamino)zirconium (TDEAZ)

Abstract and Introduction

Zirconium-based thin films, particularly zirconium oxide (ZrO₂) and zirconium nitride (ZrN), are cornerstone materials in modern optical coating technology. Their unique combination of a high refractive index, broad transparency range, excellent mechanical hardness, and chemical stability makes them indispensable for a multitude of applications.[1][2] These include anti-reflection coatings, high-reflectivity laser mirrors, interference filters, and protective layers on optical components.[2][3][4] The performance of these coatings is critically dependent on the deposition process and the choice of precursor.

This guide provides a detailed technical overview and experimental protocols for depositing high-quality zirconium-based optical coatings using Tetrakis(diethylamino)zirconium (TDEAZ) as an organometallic precursor. TDEAZ is a liquid precursor favored for its high volatility, good thermal stability, and excellent reactivity, which make it highly suitable for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) techniques.[5] By leveraging these advanced deposition methods, researchers can achieve precise, atomic-level control over film thickness, uniformity, and composition, enabling the fabrication of complex and high-performance optical stacks.

Precursor Spotlight: Tetrakis(diethylamino)zirconium (TDEAZ)

Tetrakis(diethylamino)zirconium, often abbreviated as TDEAZ, is a high-purity organometallic compound widely used for the deposition of zirconium-containing thin films.[5] Its liquid state at room temperature and stable vapor transport properties simplify delivery to the reaction chamber, allowing for precise and repeatable process control.[5]

Key Properties of TDEAZ

| Property | Value | Reference |

| Chemical Formula | C₁₆H₄₀N₄Zr or Zr[N(CH₂CH₃)₂]₄ | [5][6] |

| CAS Number | 13801-49-5 | [5] |

| Molecular Weight | 379.74 g/mol | [5] |

| Appearance | Yellow liquid | [5][6] |

| Density | 1.026 g/mL at 25 °C | [5] |

| Boiling Point | 128 °C at 0.05 mm Hg | [5] |

| Flash Point | 54 °F (12 °C) | [5] |

Precursor Handling and Storage: A Trustworthy System

The successful use of TDEAZ is predicated on meticulous handling to preserve its chemical integrity.

-

Inert Atmosphere: TDEAZ is extremely sensitive to moisture and air.[5] All handling, transfer, and storage must be conducted under a dry, inert atmosphere, such as high-purity nitrogen or argon.[5][7] Exposure to ambient air will lead to hydrolysis and the formation of non-volatile impurities, compromising the deposition process.

-

Material Compatibility: The precursor reacts violently with water, alcohols, strong oxidizing agents, and acids.[5][8] Ensure that all components of the delivery system (vessels, valves, and lines) are made of compatible materials (e.g., stainless steel) and have been thoroughly cleaned and baked out to remove any adsorbed moisture.

-

Thermal Management: While TDEAZ has good thermal stability for deposition processes, prolonged heating can lead to decomposition.[9] The precursor vessel (or "bubbler") should be heated uniformly and only to the temperature required to achieve the desired vapor pressure for the process.

Critical Safety Protocols

TDEAZ is a hazardous chemical that requires strict adherence to safety protocols. It is flammable, corrosive, and reacts with water to release flammable gas.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[5][7]

-

Ventilation: All handling operations must be performed in a well-ventilated fume hood or within an inert atmosphere glovebox.[5][11]

-

Grounding: To prevent ignition from static discharge, the precursor container and all receiving equipment must be properly grounded and bonded.[7]

-

Spill & Emergency: In case of a spill, evacuate the area and remove all ignition sources. Do not use water. Use a dry absorbent material for cleanup. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[11]

Deposition Methodologies and Protocols

The choice between ALD and CVD depends on the specific requirements of the optical coating. ALD offers unparalleled conformity and thickness control, ideal for complex surfaces and ultrathin layers, while CVD typically provides higher deposition rates suitable for thicker films.

Atomic Layer Deposition (ALD) of Zirconium Oxide (ZrO₂)

ALD constructs films layer-by-layer through sequential, self-limiting surface reactions.[9] This process allows for the deposition of highly uniform, conformal, and dense ZrO₂ films, even on complex 3D structures.[5] The most common ALD process for ZrO₂ from TDEAZ uses water (H₂O) as the oxygen source (co-reactant).

The ALD cycle consists of two half-reactions:

-

TDEAZ Pulse: TDEAZ vapor is introduced into the chamber and chemisorbs onto the substrate surface.

-

H₂O Pulse: After purging the excess TDEAZ, H₂O vapor is introduced, reacting with the surface-bound precursor to form ZrO₂ and releasing diethylamine as a byproduct.

Caption: ALD cycle for ZrO₂ deposition using TDEAZ and H₂O.

Experimental Protocol: Thermal ALD of ZrO₂

-

Substrate Preparation: Clean the substrate (e.g., silicon, quartz) using a standard procedure (e.g., Piranha clean followed by DI water rinse and N₂ dry) to ensure a hydroxylated surface for initial precursor reaction.

-

System Setup:

-

Load the substrate into the ALD reactor.

-

Heat the TDEAZ precursor vessel to 70-75 °C to achieve adequate vapor pressure.[12]

-

Maintain precursor delivery lines at ~10-15 °C above the vessel temperature to prevent condensation.

-

-

Deposition Parameters: Set the reactor to the desired deposition temperature. A typical ALD temperature window for TDEAZ is between 200 °C and 275 °C.[13] Below this range, reactions can be slow, and above it, precursor decomposition may occur, compromising the self-limiting growth.[13]

-

ALD Cycle Execution:

-

Step A (TDEAZ Pulse): Introduce TDEAZ vapor into the reactor for 0.5 - 2.0 seconds. The pulse length should be sufficient to achieve saturation.[14]

-

Step B (Purge 1): Purge the reactor with an inert gas (e.g., N₂ or Ar) for 5 - 10 seconds to remove unreacted precursor and byproducts from the gas phase.

-

Step C (H₂O Pulse): Introduce H₂O vapor into the reactor for 0.1 - 1.0 seconds.

-

Step D (Purge 2): Purge the reactor with the inert gas for 5 - 10 seconds to remove byproducts (primarily diethylamine).

-

-

Film Growth: Repeat the cycle (Steps A-D) until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.8 - 1.2 Å/cycle.

Table of Typical ALD Process Parameters for ZrO₂

| Parameter | Typical Range | Rationale / Causality |

| Substrate Temperature | 200 - 275 °C | Balances thermal energy for reaction with precursor stability; avoids thermal decomposition of TDEAZ.[13] |

| TDEAZ Vessel Temp. | 70 - 75 °C | Provides sufficient vapor pressure for efficient transport to the reactor.[12] |

| TDEAZ Pulse Time | 0.5 - 2.0 s | Must be long enough to saturate the substrate surface with a monolayer of precursor.[14] |

| H₂O Pulse Time | 0.1 - 1.0 s | Sufficient time for the water vapor to fully react with the chemisorbed TDEAZ layer. |

| Purge Time | 5 - 10 s | Ensures complete removal of non-reacted precursors and byproducts to prevent parasitic CVD reactions. |

| Growth Per Cycle (GPC) | 0.8 - 1.2 Å/cycle | Dependent on temperature and surface chemistry; a key metric for calibrating film thickness. |

Chemical Vapor Deposition (CVD) of Zirconium Nitride (ZrN)

CVD is a process where volatile precursors react or decompose on a heated substrate to produce a high-quality solid film. For ZrN, TDEAZ can be used in a thermal CVD process, often with a reactive gas like ammonia (NH₃) to provide the nitrogen source, or it can be thermally decomposed.[15][16] ZrN coatings are valued for their gold-like appearance, high hardness, and excellent wear resistance, making them suitable for both decorative and protective optical applications.[17][18]

Caption: General workflow for CVD of ZrN using TDEAZ.

Experimental Protocol: Metal-Organic CVD (MOCVD) of ZrN

-

Substrate Preparation: Clean the substrate as described for the ALD process.

-

System Setup:

-

Load the substrate onto the susceptor in the cold-wall CVD reactor.

-

Heat the TDEAZ vessel to 70-75 °C. Use a carrier gas (e.g., Ar or N₂) flowing through the bubbler to transport the precursor vapor.

-

Heat the gas lines to prevent precursor condensation.

-

-

Deposition Parameters:

-

Deposition Execution:

-

Introduce the carrier gas flow through the TDEAZ bubbler into the reactor.

-

Simultaneously, introduce the nitrogen source (e.g., NH₃) into the reactor. The ratio of TDEAZ to the nitrogen source is a critical parameter for controlling film stoichiometry.

-

Deposition begins as the precursors react on the hot substrate surface.

-

-

Termination: After the desired deposition time, stop the precursor and reactant gas flows, cool the substrate under an inert gas flow, and vent the reactor.

Table of Typical CVD Process Parameters for ZrN

| Parameter | Typical Range | Rationale / Causality |

| Substrate Temperature | 350 - 550 °C | Provides thermal energy for precursor decomposition and surface reactions. Temperature influences crystallinity, stress, and resistivity.[16] |

| TDEAZ Carrier Gas Flow | 25 - 100 sccm | Controls the mass transport of the precursor to the reactor, directly impacting the deposition rate.[19] |

| Nitrogen Source | NH₃, N₂/H₂ Plasma | Provides reactive nitrogen to form stoichiometric ZrN and reduce carbon incorporation. |

| Reactor Pressure | 1 - 10 mbar | Affects gas flow dynamics, boundary layer thickness, and film uniformity.[19] |

| Deposition Rate | 1 - 10 nm/min | Highly dependent on temperature and precursor flow rates; much higher than typical ALD. |

Film Characterization and Expected Properties

Post-deposition analysis is crucial to validate the quality and performance of the optical coatings.

-

Spectroscopic Ellipsometry: Non-destructive technique to accurately measure film thickness, refractive index (n), and extinction coefficient (k).

-

X-Ray Diffraction (XRD): Determines the crystalline structure (e.g., amorphous, tetragonal, monoclinic for ZrO₂; cubic for ZrN) and grain size.[1]

-

X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition and chemical bonding states, crucial for verifying stoichiometry and identifying impurities like carbon or oxygen.[12]

-

Atomic Force Microscopy (AFM): Measures surface topography and quantifies root-mean-square (RMS) roughness, a critical parameter for low-scatter optics.[1]

Table of Expected Film Properties

| Property | ZrO₂ (via ALD) | ZrN (via CVD) | Reference(s) |

| Refractive Index (at 600 nm) | 2.0 - 2.2 | Varies with stoichiometry | [1] |

| Optical Band Gap | 5.3 - 5.5 eV | Metallic behavior | [1] |

| Crystalline Phase | Amorphous, Tetragonal, or Monoclinic | Cubic (rock salt) | [1] |

| Appearance | Transparent | Pale Gold / Yellow | [1][17] |

| Key Applications | Anti-reflection coatings, high-k dielectrics, interference filters. | Decorative coatings, hard/wear-resistant optical layers. | [2][3][18] |

References

-

Wolfa. (n.d.). CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer. Retrieved from [Link]

-

Ereztech LLC. (2023, November 29). Tetrakis(dimethylamino)zirconium Safety Data Sheet. Retrieved from [Link]

-

Al-Kuhaili, M. F., et al. (2013). Structural and optical characterization of ZrO₂ thin films grown on silicon and quartz substrates. Journal of Materials Science: Materials in Electronics, 24(9), 3479-3485. Retrieved from [Link]

-

Princeton Powder. (n.d.). Zirconium Oxide Sputtering Target for zirconia thin films application. Retrieved from [Link]

-

Manikandan, S., et al. (2014). Optical parameter determination of ZrO₂ thin films prepared by sol gel dip coating. International Journal of ChemTech Research, 6(9), 4230-4234. Retrieved from [Link]

-

SVC. (n.d.). Characterization of Thin Metal Films of Niobium and Zirconium. Society of Vacuum Coaters. Retrieved from [Link]

-

Depla, D., et al. (2002). Structural and optical properties of thin zirconium oxide films prepared by reactive direct current magnetron sputtering. Journal of Applied Physics, 92(7), 3612-3619. Retrieved from [Link]

-

Gorgeous Ceramics. (2024, November 12). Zirconium Oxide Uses & Properties: An In-Depth Guide. Retrieved from [Link]

-

Idaho National Laboratory. (n.d.). Fluidized Bed Chemical Vapor Deposition of Zirconium Nitride Films. Retrieved from [Link]

-

Kumar, A., et al. (2024, July 21). Zirconia based hydrophobic coatings exhibiting excellent durability for versatile use. Materials Today: Proceedings. Retrieved from [Link]

-

Bosak, N. A., et al. (2024). MICROSTRUCTURE AND PROPERTIES OF THIN FILMS OF ZIRCONIUM PRODUCED BY HIGH-FREQUENCY LASER DEPOSITION. Journal of Applied Spectroscopy, 90(6), 1236-1240. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactively sputtered zirconium nitride coatings: Structural, mechanical, optical and electrical characteristics. Retrieved from [Link]

-

Arul, S., & Sethuraman, K. (2014). Influence of Annealing on the Optical Properties of Zirconium Oxide Thin Films Prepared by Sol Gel Method. International Journal of Innovative Research in Science, Engineering and Technology, 3(3). Retrieved from [Link]

-

Devi, A., et al. (2024). A sustainable CVD approach for ZrN as a potential catalyst for nitrogen reduction reaction. Dalton Transactions, 53, 15451. Retrieved from [Link]

-

Ul-Hamid, A. (2020). Microstructure, properties and applications of Zr-carbide, Zr-nitride and Zr-carbonitride coatings: a review. Materials Advances, 1(3), 324-341. Retrieved from [Link]

-

ResearchGate. (n.d.). Saturation curves are shown for ALD HfO₂ TDEAH and ZrO₂ TDEAZ at 250.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Atomic layer deposition by reaction of molecular oxygen with tetrakisdimethylamido-metal precursors. Retrieved from [Link]

-

OSTI.gov. (n.d.). Growth of ZrO₂ films on mesoporous silica sieve via atomic layer deposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible pathways of ZrO₂ ALD using TDMAZ and H₂O as precursors. Retrieved from [Link]

-

American Elements. (n.d.). Tetrakis(diethylamino)zirconium. Retrieved from [Link]

-

ResearchGate. (n.d.). The temperature windows for ALD HfO₂ and ZrO₂ with TDEAH and TDEAZ,.... Retrieved from [Link]

-

Kim, J. H., et al. (2005). Characteristics of ZrN films deposited by remote PEALD method using TDEAZ precursor. Journal of the Korean Physical Society, 46(5), 1184-1187. Retrieved from [Link]

-

Constantin, R., & Miremad, B. (1994). Performance of hard coatings, made by balanced and unbalanced magnetron sputtering, for decorative applications. Thin Solid Films, 253(1-2), 33-40. Retrieved from [Link]

-

AZoM. (2004, January 12). Zirconium Nitride (ZrN) - Properties and Applications. Retrieved from [Link]

-

Kim, D. H., et al. (2004). Fourier transform infrared spectroscopy studies on thermal decomposition of tetrakis-dimethyl-amido zirconium for chemical vapor deposition of ZrN. Korean Journal of Chemical Engineering, 21(6), 1256-1259. Retrieved from [Link]

-

Soulet, A., et al. (n.d.). Optimizing the selection and supply of Hf precursor candidates for gate oxide. Retrieved from [Link]

-

Xu, L., et al. (2022). Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water. Frontiers in Chemistry, 10, 1035902. Retrieved from [Link]

-

Vikulova, E. S., et al. (2021). Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes. Russian Chemical Bulletin, 70(10), 1957-1964. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. scispace.com [scispace.com]

- 3. Zirconium Oxide Sputtering Target for zirconia thin films application - Princeton Powder [princetonpowder.com]

- 4. ijert.org [ijert.org]

- 5. CAS 13801-49-5丨Tetrakis(Diethylamino) Zirconium from China Manufacturer - Wolfa [wolfabio.com]

- 6. americanelements.com [americanelements.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 10. ereztech.com [ereztech.com]

- 11. aksci.com [aksci.com]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. researchgate.net [researchgate.net]

- 17. nanorh.com [nanorh.com]

- 18. azom.com [azom.com]

- 19. elib.dlr.de [elib.dlr.de]

Application Notes and Protocol for the Delivery of Tetrakis(diethylamino)zirconium (TDEAZ) in an Atomic Layer Deposition (ALD) Reactor

Introduction

This document provides a comprehensive guide for the safe and effective delivery of Tetrakis(diethylamino)zirconium (TDEAZ), a liquid precursor for the atomic layer deposition (ALD) of high-quality zirconium oxide (ZrO₂) thin films. Zirconium oxide is a material of significant interest in various advanced applications, including high-k dielectrics in microelectronics, optical coatings, and protective layers, owing to its high dielectric constant, wide bandgap, and excellent thermal and chemical stability.

The successful deposition of uniform and conformal ZrO₂ films via ALD is critically dependent on the precise and repeatable delivery of the TDEAZ precursor into the reactor chamber. This guide is intended for researchers, scientists, and engineers involved in materials science and semiconductor fabrication, providing detailed protocols, safety considerations, and an in-depth explanation of the principles behind the experimental parameters.

TDEAZ Precursor: Properties and Characteristics

Tetrakis(diethylamino)zirconium (Zr[N(CH₂CH₃)₂]₄), or TDEAZ, is a yellow liquid organometallic compound that serves as an excellent precursor for the ALD of ZrO₂. Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₄₀N₄Zr | [1] |

| Molecular Weight | 379.74 g/mol | [1] |

| Appearance | Yellow liquid | [2] |

| Boiling Point | 112 °C at 0.1 mmHg | [2] |

| Density | 1.026 g/mL | [2] |

TDEAZ exhibits good volatility and thermal stability within the ALD processing window, making it suitable for vapor-phase deposition techniques.[3] Its reactivity with co-reactants like water (H₂O) or ozone (O₃) allows for self-limiting surface reactions, which are the cornerstone of the ALD process.[4]

Safety Precautions and Handling

TDEAZ is a reactive and hazardous chemical that requires careful handling in a controlled environment. All personnel must review the Safety Data Sheet (SDS) thoroughly before handling this precursor.

2.1. Hazards Overview

-

Flammability: TDEAZ is a flammable liquid and vapor.[5]

-

Water Reactivity: It reacts with water to release flammable gases.[5]

-

Corrosivity: Causes severe skin burns and eye damage.[5]

-

Health Hazards: May cause respiratory irritation.[5]

2.2. Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All handling of open containers must be performed in a certified fume hood or a glovebox with an inert atmosphere.

2.3. Handling and Storage

-